molecular formula C28H24N4 B12605188 3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) CAS No. 874991-10-3

3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)

Cat. No.: B12605188
CAS No.: 874991-10-3
M. Wt: 416.5 g/mol
InChI Key: OYRXXISEJSJRFO-UHFFFAOYSA-N
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Description

3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) is a complex organic compound that features a pyrazole ring linked to two indole units. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) typically involves a multi-step process. One common method includes the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-indole in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) lies in its dual indole structure linked to a pyrazole ring. This configuration provides a versatile platform for interacting with various biological targets and undergoing diverse chemical transformations, making it a valuable compound for research and development.

Properties

CAS No.

874991-10-3

Molecular Formula

C28H24N4

Molecular Weight

416.5 g/mol

IUPAC Name

1-methyl-3-[(1-methylindol-3-yl)-(5-phenyl-1H-pyrazol-4-yl)methyl]indole

InChI

InChI=1S/C28H24N4/c1-31-17-23(20-12-6-8-14-25(20)31)27(24-18-32(2)26-15-9-7-13-21(24)26)22-16-29-30-28(22)19-10-4-3-5-11-19/h3-18,27H,1-2H3,(H,29,30)

InChI Key

OYRXXISEJSJRFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CN(C4=CC=CC=C43)C)C5=C(NN=C5)C6=CC=CC=C6

Origin of Product

United States

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